molecular formula C12H17N3O B2643551 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2094881-30-6

1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2643551
CAS No.: 2094881-30-6
M. Wt: 219.288
InChI Key: XOXQLKPEPNXSGD-UHFFFAOYSA-N
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Description

1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a pyrazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diamines.

    Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a suitable linker, such as an allyl group, under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one: Lacks the methyl group on the pyrazole ring.

    1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]but-2-en-1-one: Has a butenone linker instead of a propenone linker.

Uniqueness

1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one is unique due to the presence of both a pyrazole and a piperidine ring, as well as the specific positioning of the methyl group and the propenone linker. These structural features contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-3-12(16)15-7-5-4-6-11(15)10-8-13-14(2)9-10/h3,8-9,11H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXQLKPEPNXSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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